Tetrakis(ethylmethylamino)zirconium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

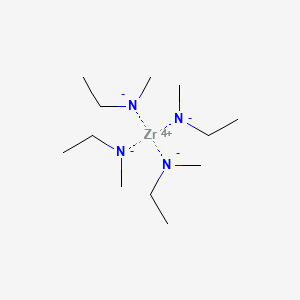

Tetrakis(ethylmethylamino)zirconium is an organometallic compound with the chemical formula Zr(NCH3C2H5)4. It is commonly used as a precursor in various chemical processes, particularly in the field of atomic layer deposition (ALD) for creating thin films of zirconium-based materials. The compound is known for its high purity and stability, making it a valuable reagent in both research and industrial applications .

Wissenschaftliche Forschungsanwendungen

Atomic Layer Deposition (ALD)

Tetrakis(ethylmethylamino)zirconium is predominantly used in atomic layer deposition processes to create thin films of zirconium dioxide (ZrO₂). The mechanism involves the sequential exposure of a substrate to the precursor and a co-reactant, typically water or oxygen, leading to the controlled deposition of material at the atomic level.

Case Study : A study compared the ferroelectric properties of Hf₀.₅Zr₀.₅O₂ thin films deposited using this compound and tetrakis(dimethylamino)zirconium as precursors. The results indicated that films produced with this compound exhibited different residual carbon concentrations and grain sizes, impacting their electrical performance significantly .

Semiconductor Manufacturing

In semiconductor technology, this compound is utilized for the fabrication of high-k dielectric materials, which are essential for modern transistors and capacitors. The compound’s ability to form uniform thin films is critical for achieving the desired electrical characteristics.

Data Table: Comparison of Thin Film Properties

| Precursor | Residual Carbon Concentration | Grain Size (nm) | Ferroelectric Performance |

|---|---|---|---|

| This compound | Higher | Smaller (7.1) | Moderate |

| Tetrakis(dimethylamino)zirconium | Lower | Larger (8.5) | Improved |

Optoelectronic Devices

This compound is also applied in the development of optoelectronic devices, where it contributes to the fabrication of transparent conductive oxides and other functional materials that require precise control over thickness and composition.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetrakis(ethylmethylamino)zirconium can be synthesized through the reaction of zirconium tetrachloride (ZrCl4) with ethylmethylamine (NCH3C2H5) in an inert atmosphere. The reaction typically occurs in a solvent such as toluene or hexane, and the product is purified through distillation under reduced pressure .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is often packaged for use in deposition systems, where it serves as a precursor for the deposition of zirconium-based thin films .

Analyse Chemischer Reaktionen

Types of Reactions: Tetrakis(ethylmethylamino)zirconium undergoes various chemical reactions, including:

Substitution Reactions: The ethylmethylamido ligands can be substituted with other ligands such as alkoxides or halides.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alcohols, halides, and other nucleophiles. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Oxidation and Reduction: Specific oxidizing or reducing agents are required, depending on the desired transformation.

Major Products:

Substitution Reactions: The major products are typically new zirconium complexes with different ligands.

Oxidation and Reduction: The products depend on the specific redox reaction but may include zirconium oxides or other zirconium-containing compounds[][3].

Wirkmechanismus

The mechanism of action of Tetrakis(ethylmethylamino)zirconium primarily involves its role as a precursor in ALD processes. During ALD, the compound undergoes surface reactions that lead to the deposition of thin films. The ethylmethylamido ligands are typically released as by-products, while the zirconium atoms form a uniform layer on the substrate. This process is highly controlled and allows for the precise deposition of materials at the atomic level .

Vergleich Mit ähnlichen Verbindungen

- Tetrakis(dimethylamido)zirconium(IV)

- Tetrakis(diethylamido)zirconium(IV)

- Tetrakis(ethylmethylamido)hafnium(IV)

- Tetrakis(dimethylamido)titanium(IV)

Comparison: Tetrakis(ethylmethylamino)zirconium is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to similar compounds. For instance, Tetrakis(dimethylamido)zirconium(IV) has different steric and electronic properties due to the presence of dimethylamido ligands instead of ethylmethylamido ligands. This can affect the compound’s reactivity and suitability for specific applications [3][3].

Eigenschaften

CAS-Nummer |

175923-04-3 |

|---|---|

Molekularformel |

C12H32N4Zr |

Molekulargewicht |

323.63 g/mol |

IUPAC-Name |

ethyl(methyl)azanide;zirconium(4+) |

InChI |

InChI=1S/4C3H8N.Zr/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 |

InChI-Schlüssel |

SRLSISLWUNZOOB-UHFFFAOYSA-N |

SMILES |

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Zr+4] |

Kanonische SMILES |

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Zr+4] |

Herkunft des Produkts |

United States |

Q1: How does the annealing process impact the properties of thin films containing Tetrakis(ethylmethylamido)zirconium(IV) for high-k dielectric applications?

A1: The research article "The effect of post-deposition annealing on the chemical, structural and electrical properties of Al/ZrO2/La2O3/ZrO2/Al high-k nanolaminated MIM capacitors" [] investigates the impact of annealing on thin films composed of alternating layers of Zirconium dioxide (ZrO2) and Lanthanum oxide (La2O3). While the paper doesn't directly use Tetrakis(ethylmethylamido)zirconium(IV), this compound is a common precursor for depositing ZrO2 thin films using techniques like Atomic Layer Deposition (ALD).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.